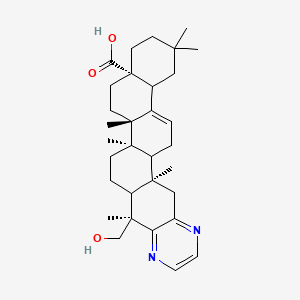

Sting-IN-4

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H46N2O3 |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

(2R,10S,14R,15S,18S)-10-(hydroxymethyl)-2,10,14,15,21,21-hexamethyl-5,8-diazahexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-4,6,8,24-tetraene-18-carboxylic acid |

InChI |

InChI=1S/C32H46N2O3/c1-27(2)11-13-32(26(36)37)14-12-30(5)20(21(32)17-27)7-8-24-28(3)18-22-25(34-16-15-33-22)29(4,19-35)23(28)9-10-31(24,30)6/h7,15-16,21,23-24,35H,8-14,17-19H2,1-6H3,(H,36,37)/t21?,23?,24?,28-,29-,30+,31+,32-/m0/s1 |

InChI Key |

MKLBYRFEFHWRDA-NGTCWZDESA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)(CC6=NC=CN=C6[C@@]3(C)CO)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NC=CN=C6C5(C)CO)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Sting-IN-4 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of STING-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of STING leads to a potent type I interferon (IFN) response, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. This compound is a novel, potent vinylphosphonate-based cyclic dinucleotide (CDN) agonist designed to activate the STING pathway for cancer immunotherapy. This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: From Ligand Binding to Immune Activation

This compound functions as a direct agonist of the STING protein. Its mechanism can be dissected into a series of molecular and cellular events that culminate in the production of type I interferons and other inflammatory cytokines.

Direct Binding and STING Dimer Conformational Change

This compound is a synthetic cyclic dinucleotide that directly binds to the ligand-binding domain (LBD) of the STING protein, which resides on the endoplasmic reticulum (ER) membrane. The crystal structure of human STING in complex with this compound reveals that the compound sits in the V-shaped cleft formed by the STING dimer interface.[1] The binding is stabilized by a network of hydrogen bonds and stacking interactions with key amino acid residues, such as Tyr167, within the binding pocket.[2]

This binding event induces a significant conformational change in the STING dimer, causing it to transition from an "open" inactive state to a "closed" active state. This structural rearrangement is the critical first step in signal transduction.[3]

Translocation and Signaling Complex Assembly

Upon activation, the STING dimer translocates from the ER, via the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[4] This translocation is essential for the subsequent recruitment of downstream signaling components. In these perinuclear compartments, the activated STING dimer serves as a scaffold for the assembly of a larger signaling complex.[5]

TBK1 Recruitment and Activation

The primary kinase recruited to the activated STING scaffold is TANK-binding kinase 1 (TBK1).[6] The conformational change in STING exposes a C-terminal tail (CTT) which contains a conserved pLxIS motif. This motif is crucial for docking TBK1.[7] The oligomerization of STING brings multiple TBK1 molecules into close proximity, facilitating their trans-autophosphorylation and activation.[7]

IRF3 Phosphorylation and Nuclear Translocation

Once activated, TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) at multiple serine residues.[8] STING itself is also phosphorylated by TBK1 (e.g., at Ser366), creating a specific docking site for IRF3, thereby functioning as a scaffold to facilitate the phosphorylation of IRF3 by TBK1.[6][7] Phosphorylated IRF3 molecules dissociate from the complex, form homodimers, and translocate into the nucleus.[8]

Transcriptional Activation of Type I Interferons and ISGs

Inside the nucleus, the IRF3 dimer binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[9] This leads to the robust transcriptional activation of the gene encoding IFN-β (IFNB1) and a suite of other IFN-stimulated genes (ISGs), such as CXCL10.[10][11]

Autocrine/Paracrine Signaling and Immune Cell Activation

Secreted IFN-β acts in both an autocrine and paracrine manner, binding to the type I IFN receptor (IFNAR) on tumor cells and various immune cells, including dendritic cells (DCs). This signaling amplifies the immune response, leading to the maturation of DCs, enhanced antigen presentation, and ultimately, the priming and recruitment of tumor-specific cytotoxic T cells, which mediate anti-tumor immunity.[12][13]

Signaling Pathway Diagram

Caption: this compound activates STING, leading to IFN-β production.

Quantitative Data

The biological activity of this compound and its prodrugs has been quantified using various in vitro assays. The data highlights the high potency of this class of STING agonists.

| Compound | Assay Type | Cell Line | Readout | EC50 (µM) | Reference |

| This compound Prodrug | STING Reporter Assay | THP1-Dual™ KI-hSTING-R232 | IFN-β Production | ~0.001 - 0.01 | [12] |

| ADU-S100 | STING Reporter Assay | THP1-Dual™ KI-hSTING-R232 | IFN-β Production | ~10 - 20 | [12] |

*Note: The publication states that the acyloxymethyl phosphate/phosphonate prodrugs of vinylphosphonate CDNs (like this compound) were up to 1000-fold more potent than the clinical candidate ADU-S100.[12] The exact EC50 values are derived from graphical data in the source publication and represent an approximate range.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound | Competitive Binding | Recombinant hSTING | Not specified, but binds effectively | [12] |

| 2'3'-cGAMP | HTRF Binding Assay | Recombinant hSTING | 0.005 | [14] |

Experimental Protocols

The characterization of this compound involves several key experimental procedures to determine its binding affinity, functional potency, and downstream signaling effects.

STING Reporter Cell Assay for Functional Potency

This assay measures the ability of a compound to activate the STING pathway and induce the expression of a reporter gene linked to an IFN-stimulated promoter.

Methodology:

-

Cell Culture: THP-1 Dual™ hSTING reporter cells, which stably express human STING and a secreted luciferase gene under the control of an ISRE promoter, are cultured in appropriate media.[9]

-

Compound Treatment: Cells are seeded into 96-well plates and treated with serial dilutions of this compound or a reference agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 18-24 hours).

-

Supernatant Collection: After incubation, a small volume of the cell culture supernatant is collected.

-

Luciferase Assay: The collected supernatant is transferred to a white-bottom assay plate. A luciferase detection reagent (e.g., QUANTI-Luc™) is added.

-

Signal Measurement: The plate is immediately read on a luminometer to quantify the amount of light produced, which is directly proportional to the level of ISRE promoter activation.

-

Data Analysis: The luminescence data is plotted against the compound concentration, and a dose-response curve is fitted using non-linear regression to determine the EC50 value.

Caption: Workflow for a cell-based STING reporter assay.

Competitive Binding Assay

This biochemical assay determines if a compound directly binds to the STING protein by measuring its ability to compete with a known, labeled STING ligand. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Methodology:

-

Reagent Preparation: Prepare a solution containing a 6His-tagged recombinant human STING protein and a terbium (Tb) cryptate-labeled anti-6His antibody (donor fluorophore). Prepare a separate solution of a d2-labeled STING ligand (e.g., a cGAMP analog) which serves as the acceptor fluorophore.[14]

-

Assay Plate Setup: In a 384-well plate, add serial dilutions of the test compound (this compound).

-

Protein Addition: Add the STING protein/anti-6His-Tb antibody mix to each well.

-

Ligand Addition: Add the d2-labeled STING ligand to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours) to allow the binding reaction to reach equilibrium.

-

HTRF Reading: Measure the HTRF signal on a compatible plate reader. The signal is generated when the donor (Tb) and acceptor (d2) are in close proximity, which occurs when the labeled ligand is bound to the tagged STING protein.

-

Data Analysis: A competing compound will displace the d2-labeled ligand, leading to a decrease in the HTRF signal. The signal is plotted against the test compound concentration to calculate an IC50 value.[15]

Western Blot for Phosphorylation of STING, TBK1, and IRF3

This technique is used to directly observe the activation of the key signaling proteins in the STING pathway.

Methodology:

-

Cell Lysis: Treat cells (e.g., THP-1 monocytes) with this compound for various time points. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of STING (p-STING Ser366), TBK1 (p-TBK1 Ser172), and IRF3 (p-IRF3 Ser396). Also, probe separate blots or strip and re-probe the same blot with antibodies for total STING, TBK1, and IRF3, and a loading control like β-actin.[7][15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

Caption: Workflow for detecting STING pathway phosphorylation.

Conclusion

This compound is a potent synthetic STING agonist that activates the canonical STING signaling pathway. It initiates a cascade of events beginning with direct binding and conformational activation of the STING dimer, followed by translocation, recruitment and activation of TBK1, and subsequent phosphorylation of IRF3. This culminates in the nuclear translocation of IRF3 and the transcription of type I interferons and other pro-inflammatory genes, which are crucial for mounting an effective anti-tumor immune response. The methodologies described herein provide a robust framework for characterizing the activity of this compound and other novel STING agonists in preclinical drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. RT-PCR-assisted quantification of type I IFN responses in irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct, Interferon-Independent Activation of the CXCL10 Promoter by NF-κB and Interferon Regulatory Factor 3 during Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New cyclic dinucleotide derivatives reinforce STING-mediated immunotherapy | BioWorld [bioworld.com]

- 14. revvity.com [revvity.com]

- 15. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Sting-IN-4 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to characterize the cellular target engagement of Sting-IN-4, a novel inhibitor of the STING (Stimulator of Interferon Genes) protein. This compound, also referred to as Compound 1, is a derivative of hederagenin and has shown potential as a therapeutic agent for conditions driven by excessive STING activation, such as sepsis.[1][2] This document details the experimental protocols for key assays, presents quantitative data for the molecule's activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to STING and the Role of this compound

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant or chronic STING activation can contribute to the pathogenesis of various inflammatory and autoimmune diseases.

This compound has been identified as an inhibitor of the STING pathway. Its mechanism of action involves the inhibition of STING expression, which in turn leads to the reduced activation of downstream signaling pathways, including the NF-κB and IRF3 pathways.[1][2] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of STING and a promising candidate for therapeutic development.

Quantitative Data on this compound Activity

The cellular activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages [2]

| Compound | Concentration (μM) | Inhibition of NO Production |

| This compound (Compound 1) | 20 | Yes |

Table 2: Inhibition of iNOS Expression in LPS-stimulated RAW264.7 Macrophages [2]

| Compound | Concentration (μM) | Significant Inhibition of iNOS Expression |

| This compound (Compound 1) | 2.5 - 10 | Yes |

Table 3: Cellular Thermal Shift Assay (CETSA) Data for this compound [2]

| Compound | Concentration (μM) | Temperature (°C) | Effect on STING Degradation |

| This compound (Compound 1) | 5, 50 | 49, 52, 55 | Significantly reduced degradation (enhanced thermal stabilization) |

Table 4: Inhibition of STING Signaling Pathway Components in LPS-stimulated RAW264.7 Macrophages [2]

| Compound | Concentration (μM) | Duration of Treatment | Inhibited Molecules |

| This compound (Compound 1) | 2.5 - 10 | 8 hours | Phosphorylation of TBK1, IRF3, p65, and IκB-α |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target engagement and cellular activity of this compound.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in appropriate culture vessels and allow them to adhere.

-

Treat the cells with varying concentrations of this compound (e.g., 5 μM and 50 μM) or vehicle (DMSO) for a specified duration (e.g., 12 hours).

-

-

Heat Treatment:

-

After incubation, wash the cells with PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris.

-

Divide the supernatant into aliquots and heat them to a range of temperatures (e.g., 49°C, 52°C, 55°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. A no-heat control is maintained at room temperature.

-

-

Protein Fractionation and Analysis:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated, denatured proteins from the soluble fraction.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the levels of soluble STING protein in each sample by Western blotting using a STING-specific antibody.

-

Quantify the band intensities to determine the extent of STING stabilization at different temperatures in the presence and absence of this compound.

-

IFN-β and NF-κB Luciferase Reporter Gene Assays

Luciferase reporter gene assays are used to quantify the activity of specific signaling pathways. In the context of STING, these assays measure the activation of the IRF3 and NF-κB transcription factors, which are downstream of STING activation.

Protocol:

-

Cell Line and Transfection:

-

Use a suitable cell line, such as HEK293T cells, which are readily transfectable.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing either the IFN-β promoter (for IRF3 activity) or an NF-κB response element.

-

Co-transfect a Renilla luciferase plasmid as an internal control for transfection efficiency.

-

Plasmids expressing STING and cGAS can also be co-transfected to reconstitute the pathway if the cell line does not endogenously express them at sufficient levels.

-

-

Compound Treatment and Pathway Activation:

-

After transfection (e.g., 24 hours), pre-treat the cells with different concentrations of this compound or vehicle for a defined period (e.g., 1 hour).

-

Stimulate the STING pathway by transfecting a STING agonist, such as 2'3'-cGAMP, or by other means like viral infection.

-

-

Luciferase Activity Measurement:

-

After a suitable incubation period (e.g., 18-24 hours) post-stimulation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the unstimulated control to determine the inhibitory effect of this compound.

-

Western Blotting for STING Pathway Proteins

Western blotting is employed to detect the expression levels and phosphorylation status of key proteins in the STING signaling cascade, providing insights into the mechanism of action of an inhibitor.

Protocol:

-

Cell Culture, Treatment, and Lysis:

-

Culture RAW264.7 cells and treat them with LPS to induce STING pathway activation, in the presence or absence of varying concentrations of this compound, for a specified duration (e.g., 6 hours).

-

Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of STING, TBK1, IRF3, p65 (a subunit of NF-κB), and IκB-α overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to assess the effect of this compound on the phosphorylation and expression levels of the target proteins.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway, the experimental workflow for CETSA, and the proposed mechanism of action for this compound.

Caption: The cGAS-STING signaling pathway.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Proposed mechanism of action of this compound.

References

The Role of the cGAS-STING Pathway in Innate Immunity: A Technical Guide

Introduction

The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A critical component of this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which functions as a primary sensor for cytosolic DNA.[1] The presence of DNA in the cytoplasm, an abnormal cellular location, is a key danger signal associated with viral and bacterial infections, as well as cellular stress and tumorigenesis.[1] This guide provides an in-depth overview of the cGAS-STING pathway, its mechanism of action, its multifaceted role in innate immunity, and the experimental methodologies used to investigate its function. This information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting this crucial immune signaling cascade.

Core Mechanism of the cGAS-STING Pathway

The cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[2] This triggers a series of molecular events culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for orchestrating an effective immune response.[2][3]

1. Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerization, which activates its enzymatic function.[4] Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[2][5]

2. STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[4][6] This binding event induces a significant conformational change in STING, leading to its dimerization and subsequent translocation from the ER through the Golgi apparatus to perinuclear vesicles.[2][7]

3. Recruitment and Activation of Downstream Effectors: The activated STING protein acts as a scaffold to recruit and activate downstream signaling components.[2] Key among these is the TANK-binding kinase 1 (TBK1), which is recruited to the C-terminal tail of STING.[5] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][5]

4. Gene Transcription and Cytokine Production: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β.[1][2] In parallel, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines.[3]

Caption: Workflow for evaluating STING activation in a murine tumor model.

2. Immunostaining for Flow Cytometry

This protocol is used to identify and quantify cell populations expressing STING. [8]

-

Cell Preparation: Single-cell suspensions are prepared from tissues of interest (e.g., pancreas). For bone marrow-derived macrophages, bone marrow cells are cultured with L929 cell-conditioned medium.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD45.2, CD11b, F4/80) to identify specific immune cell populations.

-

Intracellular Staining:

-

Cells are fixed and permeabilized using a commercial kit.

-

Cells are incubated with a primary antibody against STING (or an isotype control).

-

Cells are then stained with a fluorescently labeled secondary antibody.

-

-

Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing STING within different populations.

3. Cellular Uptake of STING Agonists

This protocol can be used to track the delivery of STING agonists to specific cells in vivo. [9]

-

Reagent Preparation: A STING agonist (e.g., c-di-GMP) is encapsulated in a labeled lipid nanoparticle (LNP), for instance with a fluorescent dye like DiD.

-

In Vivo Administration: Mice are intravenously injected with the labeled STING-LNP.

-

Tissue Processing: After a set time (e.g., 1 hour), organs like the liver are collected, and single-cell suspensions are prepared.

-

Cell Staining and Analysis: Lymphocytes are isolated and stained with antibodies for specific cell surface markers. The uptake of the labeled LNP by different cell populations is then analyzed by flow cytometry.

Conclusion

The cGAS-STING pathway is a central hub in the innate immune system, critical for detecting pathogenic DNA and initiating a robust inflammatory and antiviral response. Its involvement in a wide range of physiological and pathological processes, from host defense to autoimmunity and cancer, makes it a highly attractive target for therapeutic intervention. A thorough understanding of its molecular mechanisms and the availability of detailed experimental protocols are essential for the continued development of novel immunomodulatory drugs targeting this pathway.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 6. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STING Signaling Promotes Inflammation in Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular uptake of STING-LNPs in the liver [bio-protocol.org]

An In-depth Technical Guide to Sting-IN-4 and the cGAS-STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancer. Consequently, the cGAS-STING pathway has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the cGAS-STING pathway and focuses on a specific inhibitor, Sting-IN-4, offering insights into its mechanism of action, available quantitative data, and relevant experimental protocols.

The cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage.

-

DNA Sensing by cGAS: Cytosolic dsDNA is recognized by and binds to cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.

-

TBK1 and IRF3 Recruitment and Phosphorylation: At the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).

-

Type I Interferon Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).

-

NF-κB Activation: The STING-TBK1 signaling complex can also lead to the phosphorylation and subsequent degradation of IκBα, releasing the nuclear factor-κB (NF-κB) p65 subunit to translocate to the nucleus. This results in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

This compound: A STING Inhibitor

This compound is a small molecule inhibitor of the STING protein. It has been shown to exhibit anti-inflammatory activity by reducing the activation of the STING pathway and subsequent downstream signaling, including the NF-κB pathway.[1]

Mechanism of Action

This compound functions by inhibiting the expression of STING, thereby reducing the downstream signaling events that lead to the production of type I interferons and pro-inflammatory cytokines.[1] By blocking the phosphorylation of key signaling molecules such as TBK1, IRF3, p65, and IκB-α, this compound effectively dampens the inflammatory response initiated by the cGAS-STING pathway.[1]

Quantitative Data for this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note that while specific concentrations for observed effects are provided, explicit IC50 values are not consistently available in the public domain.

| In Vitro Activity of this compound in RAW264.7 Macrophages | |

| Target/Assay | Concentration |

| LPS-induced Nitric Oxide (NO) Production | 20 μM |

| LPS-induced iNOS Expression | 2.5-10 μM |

| LPS-induced Phosphorylation of TBK1, IRF3, p65, and IκB-α | 2.5-10 μM |

| In Vivo Activity of this compound | |

| Model | Dose (Intraperitoneal) |

| LPS-induced liver injury in mice | 1-9 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the cGAS-STING pathway and the evaluation of inhibitors like this compound.

Assessment of cGAS-STING Pathway Activation by Western Blot

This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.

1. Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a STING agonist, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for the desired time (e.g., 6-8 hours).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of LPS-Induced Sepsis in Mice

This protocol outlines a general procedure for an in vivo study to evaluate the efficacy of a STING inhibitor in a mouse model of sepsis.

1. Animals:

-

Use male C57BL/6 mice (8-10 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

Provide free access to food and water.

2. Experimental Groups:

-

Group 1: Sham (vehicle control, no LPS)

-

Group 2: LPS + Vehicle

-

Group 3: LPS + this compound (low dose)

-

Group 4: LPS + this compound (high dose)

3. Sepsis Induction and Treatment:

-

Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10-15 mg/kg).

-

Administer this compound or vehicle control via i.p. injection at a specified time point relative to the LPS challenge (e.g., 1 hour before or after). The dosage for this compound could range from 1-9 mg/kg.[1]

4. Monitoring and Sample Collection:

-

Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia).

-

At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Harvest tissues (e.g., liver, lungs, spleen) for histological analysis and protein/RNA extraction.

5. Data Analysis:

-

Analyze survival data using Kaplan-Meier curves and log-rank tests.

-

Compare cytokine levels and other biochemical markers between groups using appropriate statistical tests (e.g., ANOVA, t-test).

-

Evaluate tissue histology for signs of inflammation and injury.

-

Perform Western blot or RT-qPCR on tissue lysates to assess the activation of the STING pathway.

Conclusion

The cGAS-STING pathway represents a pivotal axis in innate immunity and a compelling target for the development of novel therapeutics. This compound has emerged as a promising inhibitor of this pathway, demonstrating anti-inflammatory effects in both in vitro and in vivo models. While the currently available data provides a foundational understanding of its activity, further studies are warranted to fully elucidate its potency, selectivity, and therapeutic potential. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the cGAS-STING pathway and the pharmacological properties of its modulators. As research in this field progresses, a deeper understanding of the intricate regulatory mechanisms of STING signaling will undoubtedly pave the way for innovative treatments for a range of human diseases.

References

Sting-IN-4: A Technical Guide to its Effects on Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sting-IN-4, a known inhibitor of the STING (Stimulator of Interferator Genes) signaling pathway. The document details the mechanism of action of this compound, its impact on the production of type I interferons (IFNs), and provides detailed experimental protocols for researchers investigating STING pathway modulation. All quantitative data from available literature is summarized, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to STING and Interferon Production

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons, such as IFN-α and IFN-β, as well as other pro-inflammatory cytokines.[2] This response is crucial for initiating an anti-viral state and for the activation of the adaptive immune system. Dysregulation of the STING pathway has been implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.

This compound: An Inhibitor of the STING Pathway

This compound (also referred to as Compound 1) is a small molecule inhibitor that has been shown to suppress the STING signaling pathway.[3] Its primary mechanism of action involves the inhibition of STING expression, which in turn reduces the activation of downstream signaling components, including the transcription factor NF-κB.[3][4] By attenuating the STING pathway, this compound demonstrates anti-inflammatory properties.[3]

Mechanism of Action of this compound

This compound's inhibitory effect on interferon production is a direct consequence of its ability to reduce STING expression and activity. The canonical STING signaling pathway, which is disrupted by this compound, proceeds as follows:

-

Detection of Cytosolic DNA: Cytosolic double-stranded DNA (dsDNA) is detected by the enzyme cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER) membrane, leading to a conformational change in STING.

-

Translocation and TBK1 Recruitment: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other inflammatory cytokines.

This compound intervenes in this pathway by reducing the overall levels of STING protein, thereby dampening the entire downstream signaling cascade that leads to interferon production.

Quantitative Data on the Effect of this compound on Interferon Production

| Parameter | Cell/Animal Model | Treatment Conditions | Effect of this compound | Citation |

| IFN-β levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Significantly reduced | [3][4] |

| NO production | LPS-induced RAW264.7 cells | 20 µM; 26 h | Inhibited | [3] |

| iNOS expression | LPS-induced RAW264.7 cells | 2.5-10 µM; 26 h | Significantly inhibited | [3] |

| p-TBK1 levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Markedly reduced | [4] |

| p-IRF3 levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Markedly reduced | [4] |

| TNF-α levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Significantly reduced | [4] |

| IL-6 levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Significantly reduced | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on interferon production.

In Vitro Inhibition of STING Activation in Macrophages

This protocol describes how to measure the effect of this compound on the production of inflammatory mediators in a macrophage cell line.

Objective: To determine the in vitro efficacy of this compound in inhibiting STING-dependent signaling.

Cell Line: Murine macrophage cell line RAW264.7.

Materials:

-

RAW264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Reagents for Nitric Oxide (NO) quantification (e.g., Griess Reagent)

-

Reagents for RNA extraction and quantitative PCR (qPCR)

-

Antibodies for Western blotting (anti-iNOS, anti-p-TBK1, anti-p-IRF3, anti-β-actin)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for a specified period (e.g., 2 hours).

-

STING Activation: Stimulate the cells with a STING agonist, such as LPS (e.g., 1 µg/mL), for a designated time (e.g., 6 hours for phosphorylation analysis, 24 hours for cytokine and NO measurement).

-

Sample Collection and Analysis:

-

NO Production: Collect the cell culture supernatant and measure NO concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Collect the supernatant and quantify the levels of TNF-α and IL-6 using specific ELISA kits.

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to analyze the mRNA expression levels of Nos2 (iNOS), Ifnb1, Tnf, and Il6.

-

Protein Analysis: Lyse the cells and perform Western blotting to detect the levels of iNOS, phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Use β-actin as a loading control.

-

In Vivo Assessment of this compound in a Sepsis Model

This protocol outlines an in vivo experiment to evaluate the efficacy of this compound in a mouse model of LPS-induced sepsis.

Objective: To determine the in vivo effect of this compound on interferon-β and other cytokine production in a sepsis model.

Animal Model: C57BL/6 mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Reagents for serum collection and analysis (ELISA kits for IFN-β, TNF-α, IL-6)

-

Tissue homogenization buffers and equipment

-

Reagents for RNA extraction and qPCR from tissues (e.g., liver, spleen)

-

Reagents for protein extraction and Western blotting from tissues

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

This compound Administration: Administer this compound (e.g., 1-9 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days) prior to LPS challenge.

-

LPS Challenge: Induce sepsis by injecting a sublethal dose of LPS (e.g., 10 mg/kg, i.p.).

-

Sample Collection: At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice and collect blood via cardiac puncture. Perfuse the organs with cold PBS and harvest tissues such as the liver and spleen.

-

Serum Analysis: Separate the serum from the blood and measure the concentrations of IFN-β, TNF-α, and IL-6 using ELISA.

-

Tissue Analysis:

-

Gene Expression: Homogenize a portion of the harvested tissues, extract RNA, and perform qPCR to analyze the expression of Ifnb1, Tnf, Il6, and other relevant genes.

-

Protein Expression: Homogenize another portion of the tissues, extract protein, and perform Western blotting to analyze the levels of p-TBK1 and p-IRF3.

-

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the STING pathway. Its ability to inhibit STING expression and subsequently reduce the production of type I interferons and other pro-inflammatory cytokines makes it a potential therapeutic candidate for inflammatory and autoimmune diseases driven by STING activation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other STING inhibitors. Further research is warranted to fully elucidate the quantitative aspects of its inhibitory profile and to explore its therapeutic potential in various disease models.

References

Technical Guide: STING-IN-4, a Novel Hederagenin-Derived STING Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of STING-IN-4 (also referred to as Compound 1 in seminal literature), a novel small-molecule inhibitor of the Stimulator of Interferon Genes (STING) pathway. This compound is a synthetic derivative of the natural triterpenoid hederagenin. It demonstrates significant anti-inflammatory properties by inhibiting STING expression and subsequently attenuating the activation of downstream NF-κB and IRF3 signaling pathways. This guide details its chemical structure, mechanism of action, available quantitative bioactivity, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a specifically designed and synthesized derivative of hederagenin, modified to enhance its anti-inflammatory activity. While a specific IC50 value for the direct inhibition of STING protein has not been reported in the public literature, its activity is characterized through functional cellular assays.

| Property | Value |

| Compound Name | This compound (Compound 1) |

| CAS Number | 2250374-27-5 |

| Molecular Formula | C₃₂H₄₆N₂O₃ |

| Molecular Weight | 506.7 g/mol |

| Chemical Class | Hederagenin Derivative (Triterpenoid) |

| Appearance | Solid |

| Purity | ≥98% |

(Data sourced from publicly available chemical supplier databases)

Chemical Structure:

(A visual representation of the chemical structure would be placed here in a full whitepaper.)

Mechanism of Action

This compound exerts its inhibitory effects on the cGAS-STING signaling pathway. The primary mechanism identified is the inhibition of STING protein expression. This reduction in available STING protein leads to a diminished capacity for the cell to respond to cytosolic DNA, thereby reducing the activation of downstream signaling cascades involving TBK1, IRF3, and NF-κB. Evidence from Cellular Thermal Shift Assays (CETSA) suggests that this compound may also directly interact with the STING protein, enhancing its thermal stability.

The cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway and highlights the inhibitory action of this compound.

Quantitative Data Summary

The bioactivity of this compound has been quantified using various cell-based and in vivo assays. The data highlights its ability to inhibit inflammatory responses in a dose-dependent manner.

Table 1: In Vitro Bioactivity of this compound

| Assay Description | Cell Line | Stimulus | Concentration | Incubation Time | Result | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | 20 µM | 26 h | Inhibition of NO production | |

| iNOS Expression | RAW264.7 | LPS | 2.5 - 10 µM | 26 h | Significant inhibition of iNOS expression | |

| STING Pathway Activation | RAW264.7 | LPS | 2.5 - 10 µM | 8 h | Inhibition of p-TBK1, p-IRF3, p-p65, p-IκB-α | |

| Cellular Thermal Shift Assay (CETSA) | - | Heat | 5 and 50 µM | 12 h | Reduced STING degradation at 49, 52, 55°C |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Duration | Result | Reference |

| LPS-induced Sepsis in Mice | 1 - 9 mg/kg (i.p.) | Daily for 3 days | Protected against liver injury; Reduced serum ALT, AST, ALP; Reduced TNF-α, IL-6, IFN-β; Reduced STING, p-TBK, p-IRF3, p-p65, p-IκB-α in liver tissue. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Assay Workflow

The general workflow for characterizing a STING inhibitor like this compound involves a cascade of assays from biochemical to cellular and finally to in vivo models.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound directly binds to and stabilizes the STING protein in a cellular environment.

-

Cell Culture: Culture chosen cells (e.g., RAW264.7 macrophages) to ~80% confluency.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 5 µM and 50 µM) or vehicle control (DMSO) for a specified time (e.g., 12 hours) at 37°C.

-

Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in a gradient) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control sample.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble STING protein in each sample by Western Blot using a STING-specific antibody. Increased STING protein in the soluble fraction at higher temperatures in compound-treated cells compared to vehicle-treated cells indicates thermal stabilization due to binding.

Western Blot for STING Pathway Activation

Objective: To quantify the inhibition of LPS-induced STING pathway signaling by this compound.

-

Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates. Allow cells to adhere overnight. Pre-treat cells with desired concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified duration (e.g., 2 hours).

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the required time to observe peak phosphorylation (e.g., 6 hours for p-TBK1, p-IRF3, p-p65).

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them on an 8-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-TBK1, p-IRF3, p-p65, p-IκB-α, STING, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.

LPS-Induced Sepsis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation and sepsis.

-

Animal Acclimatization: Use 8-10 week old male C57BL/6 mice. Allow them to acclimate for at least one week with standard housing conditions.

-

Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 9 mg/kg) or vehicle control. The dosing regimen reported is daily for 3 consecutive days.

-

Induction of Sepsis: On the third day, 1-2 hours after the final dose of this compound, induce endotoxemia by i.p. injection of a bolus of LPS (e.g., 10-20 mg/kg).

-

Monitoring and Sample Collection: Monitor mice for signs of sickness. At a predetermined endpoint (e.g., 6-12 hours post-LPS injection), euthanize the animals.

-

Analysis:

-

Blood: Collect blood via cardiac puncture for serum analysis. Measure levels of liver enzymes (ALT, AST, ALP) and inflammatory cytokines (TNF-α, IL-6, IFN-β) by ELISA.

-

Tissue: Harvest liver tissue. One portion can be fixed for histology (e.g., H&E staining) to assess tissue damage. Another portion can be flash-frozen for subsequent protein analysis (Western Blot for STING pathway markers as described in 5.3) or RNA analysis (qPCR for inflammatory gene expression).

-

Conclusion

This compound is a promising preclinical STING inhibitor derived from hederagenin. Its mechanism, involving the suppression of STING expression and subsequent downstream signaling, has been demonstrated in both cellular and animal models of inflammation. The quantitative data supports its potential as an anti-inflammatory agent for conditions where the STING pathway is pathologically overactivated, such as sepsis. Further studies are required to elucidate its precise binding site, determine its binding affinity (Kd) and inhibitory potency (IC50), and fully evaluate its therapeutic potential.

An In-depth Technical Guide to the Sting-IN-4 Binding Site on the STING Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the inhibitor Sting-IN-4 and the Stimulator of Interferon Genes (STING) protein. The content herein is curated for an audience with a professional background in biochemistry, molecular biology, and pharmacology.

Introduction

The STING protein is a critical component of the innate immune system, acting as a sensor of cyclic dinucleotides (CDNs) which are produced in response to cytosolic DNA from pathogens or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor that targets STING, preventing its activation and downstream signaling. Understanding the precise binding mechanism of this inhibitor is crucial for the development of novel therapeutics targeting the STING pathway.

Quantitative Binding Data

| Parameter | Value | Method | Source |

| IC50 | Not Publicly Available | IFN-β Reporter Assay | Implied by inhibitory activity |

| Kd | Not Publicly Available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Not Publicly Available |

| ΔTm | Not Publicly Available | Thermal Shift Assay | Qualitative mention of thermal stabilization |

Note: While a specific IC50 value for this compound is not published, a related Merck compound, Compound 18, which also binds to the STING dimer interface, has a reported IC50 of approximately 11 μM.[1] Another distinct STING inhibitor, SN-011, exhibits IC50 values of ~500 nM for human STING.[2][3]

The this compound Binding Site on STING

Crystallographic studies of human STING in complex with a compound identical to this compound (Compound 1) have revealed the precise binding location within the cyclic dinucleotide (CDN) binding pocket of the STING dimer.

Key Interacting Residues: The binding of this compound is facilitated by a network of interactions with specific amino acid residues within the ligand-binding domain of both monomers of the STING dimer. These interactions are primarily hydrophobic and involve van der Waals forces.

-

Hydrophobic Interactions: The inhibitor settles into a hydrophobic pocket formed by residues from both STING monomers.

-

Symmetry: The STING dimer possesses a C2 rotational symmetry, and two molecules of this compound bind symmetrically within the CDN binding cleft.

The crystal structure with PDB ID 6MX3 provides a detailed atomic-level view of these interactions.

Experimental Protocols

X-ray Crystallography of STING in Complex with this compound

The following protocol is a generalized procedure based on the methodologies for obtaining crystal structures of STING in complex with small molecule inhibitors.

1. Protein Expression and Purification:

- The human STING C-terminal domain (residues 139-379) with specific mutations (e.g., G230A, H232R, R293Q to enhance stability and solubility) is expressed in E. coli.

- Cells are lysed, and the protein is purified using a combination of affinity chromatography (e.g., Ni-NTA), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity and homogeneity.

2. Crystallization:

- The purified STING protein is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

- The protein is mixed with a molar excess of this compound.

- Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made screens.

- Crystals are optimized by refining the precipitant concentration, pH, and other additives.

3. Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.

- X-ray diffraction data are collected at a synchrotron source.

- The data are processed, and the structure is solved by molecular replacement using a previously determined STING structure as a search model.

- The model is refined, and the inhibitor is built into the electron density map.

Thermal Shift Assay (TSA)

This protocol outlines a general method for assessing the thermal stabilization of STING upon ligand binding.

1. Reaction Setup:

- Prepare a reaction mixture containing purified STING protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).

- Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x concentration).

- Add this compound or a control compound (e.g., DMSO) at various concentrations.

2. Thermal Denaturation:

- Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.05°C/s).

- Monitor the fluorescence intensity at each temperature increment.

3. Data Analysis:

- Plot the fluorescence intensity as a function of temperature.

- The melting temperature (Tm) is the midpoint of the unfolding transition.

- The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control indicates ligand binding and stabilization.

Site-Directed Mutagenesis

This technique is employed to validate the functional importance of specific residues in the binding of this compound.

1. Mutant Generation:

- Use a plasmid containing the STING cDNA as a template.

- Introduce point mutations at the desired amino acid positions using a site-directed mutagenesis kit.

- Sequence the plasmid to confirm the presence of the desired mutation.

2. Protein Expression and Purification:

- Express and purify the mutant STING protein using the same protocol as for the wild-type protein.

3. Functional and Binding Assays:

- Perform functional assays (e.g., IFN-β reporter assays) to assess the impact of the mutation on STING signaling in the presence and absence of this compound.

- Conduct binding assays (e.g., Thermal Shift Assay, SPR, or ITC) to determine if the mutation affects the binding affinity of this compound. A significant change in inhibitory activity or binding affinity for the mutant protein confirms the importance of the mutated residue in the interaction.

Visualizations

STING Signaling Pathway and this compound Inhibition

Caption: STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Site Validation

Caption: Experimental workflow for validating the this compound binding site.

References

Sting-IN-4 downstream signaling effects

An In-Depth Technical Guide to the Downstream Signaling Effects of Sting-IN-4

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] While essential for host defense and anti-tumor immunity, aberrant or chronic STING activation is implicated in various autoimmune and inflammatory diseases.[4][5] This has spurred the development of pharmacological inhibitors targeting the STING pathway. This compound (also referred to as Compound 1) is one such small molecule inhibitor that has demonstrated potent anti-inflammatory activity by suppressing STING expression and subsequent downstream signaling cascades.[6] This document provides a comprehensive technical overview of the downstream effects of this compound, intended for researchers and drug development professionals.

This compound functions primarily as a STING inhibitor by reducing the expression of the STING protein.[6] This reduction in available STING protein curtails the activation of critical downstream signaling pathways, namely the nuclear factor-κB (NF-κB) and Interferon Regulatory Factor 3 (IRF3) axes.[3][6] Additionally, experimental data suggests that this compound may directly interact with the STING protein, enhancing its thermal stability.[6] This interaction could potentially lock STING in an inactive conformation, further preventing its translocation and the recruitment of downstream kinases.

Below is a diagram illustrating the canonical STING signaling pathway.

Caption: Canonical cGAS-STING signaling pathway.

The following diagram illustrates the proposed inhibitory mechanism of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Function of Sting-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological function and mechanism of action of Sting-IN-4, a novel inhibitor of the Stimulator of Interferon Genes (STING) pathway. This compound, also referred to as Compound 1, is a derivative of hederagenin and has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] This document details the current understanding of this compound's role in modulating the STING/NF-κB signaling cascade, supported by available in vitro and in vivo data. It is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, inflammation, and drug discovery who are interested in the therapeutic potential of targeting the STING pathway.

Introduction to the STING Pathway and the Emergence of this compound

The Stimulator of Interferon Genes (STING), encoded by the TMEM173 gene, is a critical component of the innate immune system.[3] It functions as a sensor of cytosolic DNA, which can originate from invading pathogens or from damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an immune response. While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This has spurred the development of STING inhibitors as potential therapeutic agents.

This compound (Compound 1) has emerged as a promising STING inhibitor.[1][2] It is a novel derivative of hederagenin, a natural pentacyclic triterpenoid.[4] This guide will delve into the specifics of its biological activity, mechanism of action, and the experimental evidence supporting its potential as a modulator of the STING pathway.

Biological Function of this compound: Anti-Inflammatory Activity

The primary biological function of this compound identified to date is its potent anti-inflammatory activity. This is achieved through the inhibition of the STING signaling pathway, leading to a reduction in the production of key inflammatory mediators.

In Vitro Anti-Inflammatory Effects

In cellular models, this compound has been shown to effectively suppress inflammatory responses. Specifically, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, this compound treatment resulted in a significant reduction of nitric oxide (NO) production and a decrease in the expression of inducible nitric oxide synthase (iNOS).[1]

In Vivo Anti-Inflammatory and Organ-Protective Effects

The anti-inflammatory properties of this compound have been further demonstrated in animal models. In a mouse model of sepsis-induced acute liver injury, administration of this compound provided protection against liver damage.[2] This was evidenced by a reduction in the levels of serum markers of liver injury, such as alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[2] Furthermore, this compound treatment led to a significant decrease in the systemic levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IFN-β.[2]

Mechanism of Action: Inhibition of the STING/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by directly targeting the STING protein and inhibiting its downstream signaling. The proposed mechanism of action involves the suppression of STING expression, which in turn leads to the reduced activation of the NF-κB and IRF3 signaling pathways.[1][2]

Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both Interferon Regulatory Factor 3 (IRF3) and the inhibitor of NF-κB (IκBα). Phosphorylation of IRF3 leads to its dimerization and translocation to the nucleus to induce the expression of type I interferons. The phosphorylation and subsequent degradation of IκBα allows for the nuclear translocation of the p65 subunit of NF-κB, which drives the expression of various pro-inflammatory cytokines.

This compound has been shown to block the LPS-induced phosphorylation of TBK1, IRF3, p65, and IκBα, thereby inhibiting the activation of both of these critical downstream signaling arms of the STING pathway.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The STING signaling pathway and the inhibitory mechanism of this compound.

Caption: A generalized workflow for in vitro experiments with this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound in LPS-stimulated RAW264.7 Cells

| Parameter Measured | Concentration of this compound | Incubation Time | Result | Reference |

| NO Production | 20 µM | 26 h | Inhibition of LPS-induced NO production | [1] |

| iNOS Expression | 2.5 - 10 µM | 26 h | Significant inhibition of iNOS expression | [1] |

| Phosphorylation of TBK1, IRF3, p65, IκB-α | 2.5 - 10 µM | 8 h | Inhibition of LPS-induced phosphorylation | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-induced Liver Injury

| Parameter Measured | Dosage of this compound | Dosing Regimen | Result | Reference |

| Liver Hemorrhage | 1 - 9 mg/kg | i.p. daily for 3 days | Significant reduction in hemorrhage severity | [2] |

| Serum ALT, AST, ALP levels | 1 - 9 mg/kg | i.p. daily for 3 days | Significant decrease compared to LPS-only group | [2] |

| Serum TNF-α, IL-6, IFN-β levels | 1 - 9 mg/kg | i.p. daily for 3 days | Significant reduction compared to LPS-only group | [2] |

| Liver STING, p-TBK1, p-IRF3, p-p65, p-IκB-α levels | 1 - 9 mg/kg | i.p. daily for 3 days | Marked reduction in protein levels | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the information available in the primary research article.

In Vitro Experiments with RAW264.7 Cells

-

Cell Culture: RAW264.7 macrophage-like cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Nitric Oxide (NO) Assay: Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL). After 26 hours of incubation, the concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

-

Western Blot Analysis: Cells were treated with this compound and/or LPS as described above. Total protein was extracted from the cell lysates, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, STING, phospho-TBK1, TBK1, phospho-IRF3, IRF3, phospho-p65, p65, phospho-IκBα, IκBα, and β-actin. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Model of LPS-induced Liver Injury

-

Animals: Male C57BL/6 mice (6-8 weeks old) were used for the in vivo studies. The animals were housed under standard laboratory conditions with free access to food and water. All animal experiments were conducted in accordance with approved institutional guidelines.

-

Experimental Groups and Dosing: Mice were randomly divided into different groups: a control group, an LPS-only group, and LPS + this compound treatment groups at various doses (1, 3, and 9 mg/kg). This compound was administered via intraperitoneal (i.p.) injection daily for three consecutive days. One hour after the final dose of this compound, sepsis was induced by an i.p. injection of LPS (10 mg/kg).

-

Sample Collection and Analysis: Six hours after LPS injection, mice were euthanized, and blood and liver tissues were collected.

-

Serum Analysis: Blood samples were centrifuged to obtain serum. The levels of alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) were measured using commercial assay kits to assess liver function. The concentrations of TNF-α, IL-6, and IFN-β in the serum were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Histopathological Analysis: Liver tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin (H&E) to evaluate the extent of liver injury and hemorrhage.

-

Western Blot Analysis of Liver Tissue: Liver tissue lysates were prepared, and Western blot analysis was performed as described for the in vitro experiments to determine the levels of STING, phospho-TBK1, phospho-IRF3, phospho-p65, and phospho-IκBα.

-

Conclusion and Future Directions

This compound is a novel and potent inhibitor of the STING signaling pathway with demonstrated anti-inflammatory and hepatoprotective effects in preclinical models. Its mechanism of action, involving the suppression of STING expression and subsequent inhibition of the NF-κB and IRF3 signaling cascades, makes it an attractive candidate for further investigation as a therapeutic agent for diseases driven by excessive STING activation.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Further studies are also warranted to explore its efficacy in a broader range of inflammatory and autoimmune disease models. Elucidating the precise molecular interactions between this compound and the STING protein will provide valuable insights for the optimization of this promising lead compound. The data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cGAS-STING targeting offers novel therapeutic regimen in sepsis-associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives [frontiersin.org]

An In-depth Technical Guide to STING-IN-4 and Other Key STING Inhibitors in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, primarily through the production of type I interferons (IFNs). While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA has been implicated in the pathogenesis of a variety of autoimmune and inflammatory diseases, including Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and others. This has led to the development of small molecule inhibitors targeting STING as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Sting-IN-4 and other well-characterized STING inhibitors, with a focus on their application in preclinical autoimmune disease models.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.

Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other pro-inflammatory cytokines.

STING Inhibitors: A Therapeutic Approach for Autoimmunity

Given the central role of STING in driving inflammation in response to self-DNA, its inhibition presents a rational therapeutic strategy for a range of autoimmune disorders. Several small molecule STING inhibitors have been developed and characterized, each with distinct mechanisms of action.

This compound

This compound (also known as Compound 1) is a STING inhibitor with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the reduction of STING protein expression, which in turn dampens the downstream activation of the NF-κB signaling pathway[1].

Mechanism of Action